Melting Point: 162–163 °C for the 3‑Pyridyl Isomer vs. 96–98 °C for the 2‑Pyridyl Isomer – Direct Solid‑State Differentiation
The 3‑pyridyl isomer exhibits a melting point of 162–163 °C, more than 65 °C higher than the 96–98 °C observed for the 2‑pyridyl isomer . This large difference indicates fundamentally distinct crystal packing, which can directly impact solubility, stability, and handling characteristics during scale‑up and formulation. For procurement decisions where consistent solid‑state properties are critical, the higher‑melting 3‑pyridyl compound provides a wider thermal processing window and reduced risk of polymorphic variability relative to the low‑melting 2‑pyridyl congener.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 162–163 °C |
| Comparator Or Baseline | Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: 96–98 °C |
| Quantified Difference | ΔTₘ = +65 °C (target compound melts higher) |
| Conditions | Capillary melting point determination (ChemicalBook reported values) |
Why This Matters
A higher melting point typically correlates with greater crystalline lattice energy, which can translate into superior room‑temperature storage stability and easier isolation of high‑purity crystalline batches during synthesis, reducing purification costs.
